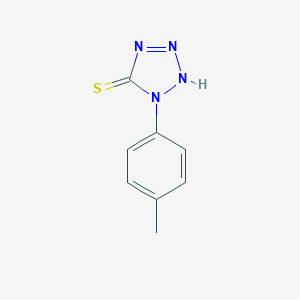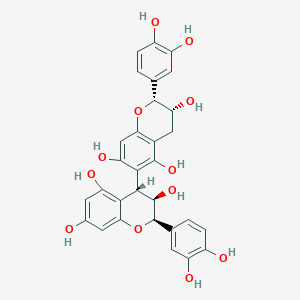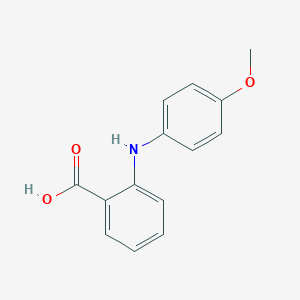
2-溴苯-1,3,5-d3
描述
2-Bromobenzene-1,3,5-d3 is a deuterated derivative of bromobenzene, where three hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is of significant interest in various fields of chemistry and medicine due to its unique properties and applications. The molecular formula of 2-Bromobenzene-1,3,5-d3 is C6H2BrD3, and it has a molecular weight of 160.03 g/mol .
科学研究应用
2-Bromobenzene-1,3,5-d3 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
Based on its structural similarity to bromobenzene, it can be inferred that it may interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of 2-Bromobenzene-1,3,5-d3 is likely to involve electrophilic aromatic substitution, a common reaction for bromobenzenes . In this process, the bromine atom on the benzene ring acts as an electrophile, attracting electron-rich species. This can lead to the formation of new bonds and the generation of different compounds .
Biochemical Pathways
Bromobenzenes are known to undergo metabolic transformations in the body, including oxidation, reduction, and conjugation reactions . These reactions can lead to the formation of various metabolites, which can have different biological effects.
Pharmacokinetics
Bromobenzenes are generally lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They can distribute widely in the body, particularly in fatty tissues, and can undergo metabolism in the liver . The metabolites can then be excreted via the urine or feces .
Result of Action
Bromobenzenes can potentially cause cellular damage through the formation of reactive metabolites and oxidative stress .
Action Environment
The action, efficacy, and stability of 2-Bromobenzene-1,3,5-d3 can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and metabolism. Physiological factors such as pH, temperature, and the presence of specific enzymes can also influence its action .
生化分析
Biochemical Properties
Cellular Effects
Bromobenzene, a related compound, is known to cause liver and kidney damage through CYP450-mediated bio-activation to generate reactive metabolites and, consequently, oxidative stress .
Molecular Mechanism
Bromobenzene, a related compound, is known to undergo metabolic activation to reactive intermediates by the cytochrome P-450-linked monooxygenase system .
Temporal Effects in Laboratory Settings
Bromobenzene, a related compound, is known to undergo ultrafast predissociation in laboratory settings .
Dosage Effects in Animal Models
Bromobenzene, a related compound, is known to cause liver and kidney damage in animal models .
Metabolic Pathways
Bromobenzene, a related compound, is known to undergo metabolic activation to reactive intermediates by the cytochrome P-450-linked monooxygenase system .
Transport and Distribution
Bromobenzene, a related compound, is known to be quickly eliminated from the plasma in all tested animals .
Subcellular Localization
The subcellular localization of proteins can provide new insights into protein function and protein-protein interaction .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromobenzene-1,3,5-d3 can be synthesized through the bromination of benzene-1,3,5-d3. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3) or ferric bromide (FeBr3). The reaction proceeds as follows:
C6H3D3+Br2AlCl3C6H2BrD3+HBr
Industrial Production Methods
In industrial settings, the production of 2-Bromobenzene-1,3,5-d3 follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Bromobenzene-1,3,5-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromobenzene-1,3,5-d3 can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form benzene derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas (H2).
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include phenols and quinones.
相似化合物的比较
Similar Compounds
Bromobenzene: A non-deuterated analogue with similar reactivity but different isotopic composition.
Chlorobenzene: A similar compound where the bromine atom is replaced by a chlorine atom.
Fluorobenzene: A similar compound where the bromine atom is replaced by a fluorine atom.
Iodobenzene: A similar compound where the bromine atom is replaced by an iodine atom.
Uniqueness
2-Bromobenzene-1,3,5-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties and make it valuable in studies involving isotopic labeling and tracing. The deuterium atoms also influence the compound’s reactivity and stability, making it a useful tool in various chemical and biological applications.
属性
IUPAC Name |
2-bromo-1,3,5-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-NHPOFCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927129 | |
| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-41-3 | |
| Record name | Benzene-1,3,5-d3, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















